N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenases are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.
Mode of Action
The compound acts as a moderate inhibitor of these enzymes . By inhibiting cholinesterases, it can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The inhibition of lipoxygenase enzymes can disrupt the synthesis of certain inflammatory mediators, potentially exerting anti-inflammatory effects.
Biochemical Pathways
The compound’s action on cholinesterases impacts the cholinergic signaling pathway , which plays a vital role in memory, learning, and muscle activation. Its action on lipoxygenase enzymes affects the arachidonic acid metabolism pathway , which is involved in the production of leukotrienes, substances that mediate inflammatory responses .
Pharmacokinetics
The inactive compounds are excreted through bile or feces . These properties may impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
The inhibition of cholinesterases can lead to enhanced cholinergic transmission, which may have implications for conditions like Alzheimer’s disease, where cholinergic deficits are observed . The potential anti-inflammatory effects resulting from lipoxygenase inhibition could be beneficial in conditions characterized by excessive inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride to yield this compound was performed under dynamic pH control
Biochemical Analysis
Biochemical Properties
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . Additionally, it exhibits moderate inhibition of lipoxygenase enzymes, which are involved in the metabolism of fatty acids . These interactions suggest that this compound may have potential therapeutic applications in neurodegenerative diseases and inflammatory conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of bacterial biofilms, which are communities of bacteria that adhere to surfaces and are resistant to antibiotics . This inhibition is achieved through the disruption of bacterial cell signaling pathways and the alteration of gene expression patterns. Furthermore, this compound has been shown to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active sites of cholinesterase and lipoxygenase enzymes, this compound prevents the normal substrate from accessing the active site, thereby inhibiting the enzyme’s activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of bacterial biofilm formation and continued cytotoxic effects on cancer cells .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c25-22-12-17(14-24(22)18-6-8-20-21(13-18)29-10-9-28-20)23-30(26,27)19-7-5-15-3-1-2-4-16(15)11-19/h1-8,11,13,17,23H,9-10,12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOZQZMEZLCGAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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